![molecular formula C18H18N4O3 B7720726 N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B7720726.png)
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as ODNP, is a fluorescent probe that has been widely used in scientific research. ODNP is a derivative of nitroaniline and oxadiazole, which are commonly used in the synthesis of fluorescent probes. ODNP has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mechanism of Action
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline works by binding to specific molecules in biological samples and emitting fluorescence when excited by light. The fluorescence emitted by N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be detected and used to study biological processes.
Biochemical and physiological effects:
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline does not have any known biochemical or physiological effects on biological samples. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a non-toxic fluorescent probe that can be used to study biological processes without interfering with the sample.
Advantages and Limitations for Lab Experiments
The advantages of using N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its high sensitivity, specificity, and non-toxicity. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used to study biological processes without interfering with the sample. The limitations of using N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments include its cost and the need for specialized equipment to detect its fluorescence.
Future Directions
There are many future directions for the use of N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in scientific research. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used to study the interactions between specific proteins and cellular signaling pathways. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can also be used in the development of biosensors for the detection of specific molecules in biological samples. Additionally, N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be used in the development of new fluorescent probes for the study of biological processes.
Synthesis Methods
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized through a two-step process. First, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid is synthesized through a reaction between hydrazine hydrate and benzoyl chloride. Then, the carboxylic acid is reacted with N,N-diethylaniline and nitrosonium tetrafluoroborate to form N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline.
Scientific Research Applications
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe to study biological processes. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been used in the development of biosensors, which can detect specific molecules in biological samples.
properties
IUPAC Name |
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-21(4-2)15-11-10-14(12-16(15)22(23)24)18-19-17(20-25-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEVMLCMTLNCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.